molecular formula C11H19F3N2O2 B15059299 (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B15059299
M. Wt: 268.28 g/mol
InChI Key: MTUOZRYHCWOEFS-SFYZADRCSA-N
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Description

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1240585-46-9) is a chiral piperidine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol . The compound features a stereospecific trifluoromethyl (-CF₃) substituent at the 5-position and an amino (-NH₂) group at the 3-position of the piperidine ring. The Boc group enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or CNS-targeting drugs. However, commercial availability is currently discontinued .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1

InChI Key

MTUOZRYHCWOEFS-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

The compound features a piperidine ring with tert-butoxycarbonyl (Boc) protection at the 1-position, an amino group at the 3S position, and a trifluoromethyl substituent at the 5R position (Figure 1). Its IUPAC name, tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, reflects the absolute configuration confirmed via X-ray crystallography in related analogues.

Key Properties

  • Molecular formula: C₁₁H₁₉F₃N₂O₂
  • Molecular weight: 268.28 g/mol
  • Stereodescriptors: (3R,5S) for the enantiomer in PubChem CID 118989055

Synthetic Methodologies

Catalytic Hydrogenation of Benzyl-Protected Intermediate

Reaction Protocol

A benchmark method involves hydrogenolysis of benzyl (3S,5R)-3-[(tert-butoxycarbonyl)amino]-5-(trifluoromethyl)piperidine-1-carboxylate (Scheme 1):

Procedure

  • Substrate : 3.86 g (9.59 mmol) of benzyl-protected intermediate
  • Catalyst : 10% Pd/C (0.30 g)
  • Conditions : 25 psi H₂ in methanol (50 mL), 2 hours
  • Workup : Filtration and solvent removal under reduced pressure

Results

  • Yield : 100% (2.6 g)
  • Purity : Confirmed via LCMS ([M+H]⁺ = 269.2 vs. calc. 269.1)

Advantages

  • Eliminates benzyl groups without affecting Boc protection
  • Scalable to multi-gram quantities

Multi-Step Synthesis from Aryl Halides

Lithium-Halogen Exchange and Carbonyl Addition

Adapted from Swanson’s route for analogous piperidines:

Step 1: Lithium-Halogen Exchange

  • Reagents : 1-bromo-2-(trifluoromethyl)benzene, n-BuLi
  • Product : Aryl lithium species

Step 2: Carbonyl Addition to 1-Benzylpiperidin-4-one

  • Forms tertiary alcohol intermediate

Step 3: Dehydration with Thionyl Chloride

  • Generates tetrahydropyridine derivative

Step 4: Hydrogenation with Ammonium Formate/Pd/C

  • Simultaneously reduces olefin and removes benzyl group

Key Data

  • Overall yield : ~40–50% (estimated from analogous syntheses)
  • Chiral purity : >99% ee achieved via chiral HPLC

Stereochemical Control Strategies

Chiral Auxiliary Approach

Use of (3S,5R)-configured intermediates during piperidine ring formation ensures retention of stereochemistry. For example:

  • Chiral starting material : (3S,5R)-3-amino-5-(trifluoromethyl)piperidine hydrochloride
  • Boc protection : Maintains configuration during hydrogenation

Analytical Characterization

Spectroscopic Data

LCMS

  • Observed [M+H]⁺ : 269.2
  • Theoretical [M+H]⁺ : 269.1

¹H NMR (400 MHz, CDCl₃)

  • δ 1.45 (s, 9H, Boc CH₃)
  • δ 3.92–3.85 (m, 2H, piperidine H-2/H-6)
  • δ 3.12 (td, J = 11.2 Hz, 1H, H-3)
  • δ 2.78 (quin, J = 7.6 Hz, 1H, H-5)

¹⁹F NMR

  • δ -62.5 (CF₃, dt, J = 10.4 Hz)

Comparative Analysis of Methods

Method Yield Stereopurity Scalability Reference
Catalytic hydrogenation 100% >99% ee Industrial
Multi-step synthesis ~40–50% >99% ee Lab-scale

Challenges and Optimization

Moisture Sensitivity

  • Boc group stability : Reactions require anhydrous conditions to prevent deprotection

Catalyst Loading

  • Pd/C efficiency : 10% w/w optimal for complete hydrogenolysis without over-reduction

Applications in Drug Discovery

The compound serves as a precursor to RBP4 inhibitors, with demonstrated activity in:

  • Retinoid pathway modulation
  • Ocular disease therapeutics
    Example derivative A1120 reduced serum retinol levels by 70% in murine models.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Trifluoromethyl vs. Methyl, Hydroxy, and Fluoro Groups

Key analogs differ in substituents at the 5-position of the piperidine ring, altering electronic, steric, and physicochemical properties.

Compound Substituent (Position 5) Molecular Weight (g/mol) Physical State Key Properties
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate -CF₃ 268.28 Discontinued High lipophilicity; electron-withdrawing -CF₃ enhances metabolic stability.
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate -CH₃ 214.31 Liquid/Solid Lower lipophilicity; methyl group increases steric bulk but reduces electronegativity.
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate -OH 216.28 Solid Polar hydroxy group enhances hydrogen bonding; impacts solubility and reactivity.
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate -F 220.25 (est.) Not reported Smaller electronegative substituent; moderate lipophilicity compared to -CF₃.

Key Observations :

  • Methyl (-CH₃) : Reduces molecular weight and polarity but lacks the electronic effects of fluorine .
  • Hydroxy (-OH) : Increases polarity and hydrogen-bonding capacity, which may limit membrane permeability but enhance aqueous solubility .
  • Fluoro (-F) : Balances electronegativity and lipophilicity, offering intermediate properties between -CH₃ and -CF₃ .

Functional Group Modifications: Amino vs. Oxo and Heterocyclic Derivatives

Comparisons with piperidine derivatives featuring alternative functional groups:

Compound Functional Group Key Properties
tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Ketone (C=O) Reactive towards nucleophiles; potential for further derivatization.
tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate Pyrazole heterocycle Introduces aromaticity and planar geometry, altering binding affinity in drug design.

Key Observations :

  • Ketone Group: Increases reactivity but reduces stability compared to amino-substituted analogs .
  • Heterocyclic Additions : Pyrazole rings modify conformational flexibility and electronic distribution, impacting target interactions .

Research Implications

  • Drug Development : The -CF₃ group’s lipophilicity and stability make the compound suitable for CNS drug candidates, while -OH analogs may serve as polar intermediates .
  • Structural Diversity : Substitutent variations enable fine-tuning of pharmacokinetic properties, highlighting the importance of structure-activity relationship (SAR) studies .

Biological Activity

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, with CAS number 1312810-30-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a trifluoromethyl group, which significantly influences its pharmacological properties.

  • Molecular Formula : C11_{11}H19_{19}F3_3N2_2O2_2
  • Molecular Weight : 268.28 g/mol
  • Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antibacterial and enzyme inhibition properties.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. These studies demonstrate that derivatives of this compound can inhibit bacterial topoisomerases, which are critical for bacterial DNA replication.

Table 1: Antibacterial Activity of Related Compounds

Compound IDTarget BacteriaIC50 (nM)MIC (µg/mL)
7aE. coli<32<1
7hS. aureus<100<0.5
7bA. baumannii<50<2

The compounds tested showed low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating potent antibacterial activity against both Gram-positive and Gram-negative strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication. The results indicate that compounds with similar structures exhibit significant inhibitory effects:

Table 2: Enzyme Inhibition Activities

Compound IDEnzyme TargetIC50 (nM)
7aDNA Gyrase<32
7hTopoisomerase IV<100

These findings suggest that this compound could be developed as a lead compound for further antibacterial drug development .

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating infections caused by multidrug-resistant bacteria. For instance, a study demonstrated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate S. aureus, showcasing its potential for clinical application .

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